BCI-137

AGO2 inhibition miRNA loading competitive binding

BCI-137 is the only commercially available, reversible AGO2 inhibitor that competitively displaces miRNAs without degrading AGO2 protein or inducing off-target cytotoxicity. Unlike DNA-damaging alternatives (acriflavine), it preserves cell viability (≥10 µM, 96 h) and enables clear dissection of miRNA-loading-dependent functions in RIP, ChIP, and chronic differentiation assays. Supplied as ≥98% pure solid with validated DMSO solubility (≥100 mg/mL). Ideal for combinatorial RA-differentiation protocols and epigenetic studies requiring sustained, target-specific AGO2 inhibition.

Molecular Formula C11H11N3O6S
Molecular Weight 313.29 g/mol
CAS No. 112170-24-8
Cat. No. B1667843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCI-137
CAS112170-24-8
SynonymsBCI-137;  BCI 137;  BCI137; 
Molecular FormulaC11H11N3O6S
Molecular Weight313.29 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
InChIInChI=1S/C11H11N3O6S/c1-5(11(17)18)14-21(19,20)6-2-3-7-8(4-6)13-10(16)9(15)12-7/h2-5,14H,1H3,(H,12,15)(H,13,16)(H,17,18)
InChIKeyVMSRTLYZOWBBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility13.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BCI-137 (CAS 112170-24-8): A Competitive Argonaute-2 Mid Domain Inhibitor for miRNA Functional Studies


BCI-137 is a cell-permeable, small-molecule competitive inhibitor of Argonaute-2 (AGO2), the central catalytic component of the RNA-induced silencing complex (RISC). It functions by mimicking uridine monophosphate and binding reversibly to the Mid domain of AGO2, thereby disrupting AGO2–miRNA interactions without affecting AGO2 protein stability [1]. The compound has a molecular weight of 313.29 g/mol, a purity ≥97% (HPLC), and is supplied as a solid with DMSO solubility ≥100 mg/mL .

BCI-137 (CAS 112170-24-8): Why Generic AGO2 Inhibitors Cannot Substitute for Mechanism-Specific miRNA Disruption


AGO2 inhibition can be achieved through multiple mechanisms—competitive displacement of miRNAs, allosteric modulation, or non-specific nucleic acid binding—each with distinct consequences for RISC function and cellular phenotype. BCI-137 uniquely acts as a reversible, competitive inhibitor of the AGO2 Mid domain that mimics uridine monophosphate, leaving AGO2 protein stability intact [1]. In contrast, other small-molecule AGO2 inhibitors such as acriflavine exert cytotoxicity via DNA intercalation and apoptosis induction, confounding interpretation of AGO2-specific effects . Generic substitution with alternative AGO2 binders therefore introduces uncontrolled variables in cell viability, target engagement kinetics, and downstream miRNA regulatory outcomes.

BCI-137 (CAS 112170-24-8) Quantitative Differentiation Evidence: Comparative Potency, Cellular Efficacy, and Functional Selectivity


BCI-137 Exhibits Defined Mid Domain Binding Affinity (Kd = 126 µM) as a Competitive Inhibitor, Contrasting with Non-Competitive or Cytotoxic AGO2 Binders

BCI-137 binds directly and reversibly to the Mid domain of Argonaute-2 with a dissociation constant (Kd) of 126 µM as determined by surface plasmon resonance (SPR) [1]. In contrast, alternative AGO2 inhibitors such as acriflavine act through DNA intercalation and lack a defined binding affinity to AGO2, while suramin and aurintricarboxylic acid inhibit RISC loading via non-competitive mechanisms with IC50 values of 0.69 µM and 0.47 µM respectively but exhibit significant off-target effects [2]. The competitive, reversible binding mode of BCI-137 enables precise temporal control of AGO2–miRNA interactions without permanent AGO2 inactivation.

AGO2 inhibition miRNA loading competitive binding surface plasmon resonance

BCI-137 Achieves Potent Cellular miRNA Loading Inhibition at Nanomolar Concentrations Without Altering AGO2 Protein Stability

In acute promyelocytic leukemia NB4 cells treated with 100 nM BCI-137 for 48 hours, RNA immunoprecipitation (RIP) assays revealed substantial inhibition of AGO2-bound miRNA loading across multiple miRNA species: 79% inhibition for miR-107, 73% for let-7a, 73% for miR-223, 68% for miR-26a, and 53% for miR-60a . Importantly, AGO2 protein stability remained unaffected, demonstrating that BCI-137 specifically blocks miRNA loading without degrading or downregulating the AGO2 protein itself [1]. In contrast, genetic knockdown approaches (e.g., AGO2 shRNA) eliminate AGO2 protein and thereby ablate all AGO2 functions, precluding dissection of miRNA-loading versus slicer activity.

miRNA loading RIP assay cellular efficacy NB4 leukemia

BCI-137 Displaces AGO2 from the miR-155HG Promoter and Induces Histone H4 Acetylation, a Chromatin Effect Unachievable with Genetic Knockdown

Chromatin immunoprecipitation (ChIP) assays in NB4 cells demonstrated that BCI-137 treatment (10 µM) reduces AGO2 association with the miR-155HG promoter region by 70% while concurrently increasing promoter-associated histone H4 acetylation by 300% relative to untreated controls . This dual effect—AGO2 displacement coupled with epigenetic remodeling—mirrors the outcome of AGO2 shRNA-mediated downregulation but is achieved without reducing total AGO2 protein levels. Alternative AGO2 inhibitors such as acriflavine induce apoptosis and DNA damage, masking any chromatin-specific readouts .

chromatin immunoprecipitation histone acetylation miR-155HG epigenetic regulation

BCI-137 Synergistically Enhances Retinoic Acid-Induced Granulocytic Differentiation in NB4 Leukemia Cells

Co-treatment of NB4 cells with 100 nM BCI-137 and 100 nM all-trans retinoic acid (RA) for 96 hours increased expression of the differentiation-associated miRNAs miR-26a and miR-223 by 140% and 255%, respectively, compared to RA stimulation alone . This synergistic enhancement of RA-induced granulocytic differentiation occurred without affecting NB4 cell proliferation or viability at concentrations up to 10 µM . In contrast, genetic AGO2 knockdown via shRNA produces a similar differentiation phenotype but irreversibly ablates AGO2 protein, precluding dose-response or washout experiments [1].

leukemia differentiation retinoic acid synergy miRNA upregulation NB4 cells

BCI-137 Maintains Cellular Viability and Proliferation at Active Concentrations, Enabling Long-Term Functional Studies

BCI-137 exhibits no significant effect on NB4 cell proliferation or viability at concentrations up to 10 µM over 96 hours, either alone or in combination with 100 nM retinoic acid . This contrasts sharply with other small-molecule AGO2 inhibitors such as acriflavine, which demonstrates strong cytotoxic effects on mammalian cells through DNA intercalation and induction of apoptosis . Suramin and aurintricarboxylic acid, while potent RISC-loading inhibitors, also exhibit significant off-target toxicity that limits their utility in long-term cellular assays [1].

cytotoxicity cell viability proliferation non-toxic inhibitor

BCI-137 (CAS 112170-24-8): Validated Research Applications for miRNA Functional Dissection, Epigenetic Studies, and Leukemia Differentiation Models


miRNA Loading Inhibition Assays to Dissect AGO2-Dependent vs. Independent Functions

Researchers seeking to distinguish miRNA-loading-dependent AGO2 functions from miRNA-independent (e.g., slicer activity, protein interactions) should employ BCI-137 at 100 nM–10 µM in RIP-based assays. The compound reduces AGO2-bound miRNA levels by 53–79% across multiple miRNA species without altering total AGO2 protein, enabling clear separation of miRNA-loading effects . This approach is superior to AGO2 shRNA knockdown, which eliminates all AGO2 functions, and to cytotoxic inhibitors like acriflavine that compromise cell viability [1].

Chromatin Immunoprecipitation (ChIP) Studies of AGO2-Mediated Epigenetic Silencing

BCI-137 is uniquely suited for ChIP-based investigations of AGO2 occupancy at gene promoters, particularly for miRNA target genes such as miR-155HG. Treatment with 10 µM BCI-137 reduces AGO2 promoter association by 70% and increases histone H4 acetylation by 300%, providing a quantifiable chromatin readout of AGO2 inhibition . This application is not feasible with cytotoxic AGO2 binders (e.g., acriflavine) or irreversible genetic approaches, which either induce DNA damage or permanently alter chromatin states .

Synergistic Enhancement of Retinoic Acid-Induced Differentiation in Acute Promyelocytic Leukemia (APL) Models

In NB4 APL cell models, co-treatment with 100 nM BCI-137 and 100 nM all-trans retinoic acid (RA) for 96 hours synergistically upregulates miR-26a (140% increase) and miR-223 (255% increase), enhancing granulocytic differentiation without cytotoxicity . This application is valuable for studying miRNA contributions to differentiation therapy and for screening combinatorial strategies that modulate the RA response, a context where viability-preserving AGO2 inhibition is essential [1].

Long-Term Cellular Studies of miRNA-Mediated Gene Regulation Requiring Non-Cytotoxic AGO2 Inhibition

BCI-137's lack of cytotoxicity at concentrations up to 10 µM over 96 hours makes it the inhibitor of choice for chronic treatment protocols aimed at modulating miRNA activity over extended timeframes. This is particularly relevant for differentiation studies, epigenetic reprogramming assays, and stable gene expression profiling where cell viability must be maintained. Alternative AGO2 inhibitors with cytotoxic or DNA-damaging properties (e.g., acriflavine, suramin) are contraindicated for such applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCI-137

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.